synthesis and characterization of 4-Methylbenzo[d]thiazol-6-ol
synthesis and characterization of 4-Methylbenzo[d]thiazol-6-ol
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzo[d]thiazol-6-ol
Foreword: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole moiety, a bicyclic system comprising a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid structure allow for specific interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic placement of substituents on the benzothiazole core is a key tactic in drug discovery, enabling the fine-tuning of a molecule's physicochemical properties and biological efficacy. This guide focuses on a specific derivative, 4-Methylbenzo[d]thiazol-6-ol, providing a comprehensive exploration of its synthesis and a detailed protocol for its structural and purity verification.
Strategic Synthesis Pathway Design
The synthesis of a substituted benzothiazole is fundamentally a process of constructing the thiazole ring onto a pre-functionalized benzene precursor. The most robust and widely adopted strategy involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[5][6][7]
Retrosynthetic Analysis
Our target, 4-Methylbenzo[d]thiazol-6-ol, requires a specific precursor: 2-amino-3-methyl-5-hydroxythiophenol . This key intermediate contains the requisite amino and thiol groups positioned ortho to each other, which is essential for the cyclization reaction. The methyl and hydroxyl groups are positioned to yield the desired 4,6-substitution pattern on the final benzothiazole product. The C2 carbon of the thiazole ring will be introduced by a simple C1 source like formic acid.
Caption: Retrosynthetic approach for 4-Methylbenzo[d]thiazol-6-ol.
Proposed Synthetic Workflow
The synthesis is designed as a multi-step process, beginning with a commercially available starting material. The workflow emphasizes reaction control and purification at each stage to ensure the high purity of the final compound.
Caption: Overall experimental workflow for synthesis and analysis.
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of Key Intermediate: 2-Amino-3-methyl-5-hydroxythiophenol
This two-step procedure first introduces a thiocyanate group onto the aromatic ring, which is then reduced to the essential thiophenol.
Step 1: Thiocyanation of 3-Amino-5-methylphenol
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Principle: This is an electrophilic aromatic substitution reaction where the thiocyanate group is introduced ortho to the activating amino group.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-Amino-5-methylphenol (1 eq.) in methanol.
-
Add Potassium Thiocyanate (KSCN, 2.2 eq.) and Sodium Bromide (NaBr, 1.1 eq.) to the solution and cool the mixture to 0-5°C in an ice-salt bath.
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Slowly add a pre-cooled solution of concentrated sulfuric acid (H₂SO₄, 2 eq.) in methanol dropwise, ensuring the internal temperature does not exceed 5°C.
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After the addition is complete, stir the reaction mixture at 0-5°C for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution.
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The precipitated solid, 4-Amino-2-methyl-6-thiocyanatophenol, is collected by filtration, washed with cold water, and dried under vacuum.
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Step 2: Reduction to 2-Amino-3-methyl-5-hydroxythiophenol
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Principle: Sodium borohydride (NaBH₄) is a reducing agent that selectively reduces the thiocyanate group to a thiol without affecting the aromatic ring or other functional groups.
-
Procedure:
-
Suspend the crude 4-Amino-2-methyl-6-thiocyanatophenol (1 eq.) from the previous step in ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C and add Sodium Borohydride (NaBH₄, 3 eq.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by slowly adding water, followed by acidification with 2M HCl to pH ~5-6.
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Extract the product into ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
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Synthesis of 4-Methylbenzo[d]thiazol-6-ol
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Principle: This is a classic benzothiazole synthesis via the condensation of a 2-aminothiophenol with an aldehyde or carboxylic acid.[7] Formic acid serves as the source for the C2 atom of the thiazole ring, leading to an unsubstituted benzothiazole at this position. The reaction proceeds via the formation of a formamide intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration.
-
Procedure:
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To the crude 2-Amino-3-methyl-5-hydroxythiophenol (1 eq.), add an excess of formic acid (HCOOH, 5-10 eq.), which acts as both reactant and solvent.
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Heat the mixture to reflux (approx. 100-110°C) for 3-5 hours.
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Monitor the formation of the product by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
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Neutralize the solution with a solid sodium bicarbonate or a saturated aqueous solution until effervescence ceases and a precipitate forms.
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Collect the solid product by vacuum filtration.
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Wash the crude product thoroughly with water to remove any inorganic salts.
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Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure 4-Methylbenzo[d]thiazol-6-ol.
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Dry the final product in a vacuum oven, record the final mass, and calculate the percentage yield.
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Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are predicted values based on the known spectral properties of analogous benzothiazole structures.[8][9]
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | >180 °C (To be determined experimentally) |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Experiments should be run in a deuterated solvent such as DMSO-d₆.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.80 | br s | 1H | Ar-OH | Phenolic protons are acidic and often broad. |
| ~8.90 | s | 1H | H2 (Thiazole-H) | The proton at C2 is typically downfield. |
| ~7.15 | s | 1H | H7 (Ar-H) | Aromatic proton adjacent to the methyl group. |
| ~6.90 | s | 1H | H5 (Ar-H) | Aromatic proton between OH and the thiazole ring. |
| ~2.50 | s | 3H | -CH₃ | Methyl group protons on the aromatic ring. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~157.0 | C6 (Ar-C-OH) | Carbon attached to the hydroxyl group is significantly deshielded. |
| ~152.0 | C2 (Thiazole-C) | The C2 carbon of the benzothiazole ring. |
| ~149.0 | C7a (Bridgehead) | Bridgehead carbon adjacent to sulfur. |
| ~133.0 | C4 (Ar-C-CH₃) | Carbon bearing the methyl group. |
| ~130.0 | C3a (Bridgehead) | Bridgehead carbon adjacent to nitrogen. |
| ~118.0 | C5 (Ar-CH) | Aromatic methine carbon. |
| ~108.0 | C7 (Ar-CH) | Aromatic methine carbon, shielded by adjacent groups. |
| ~17.0 | -CH₃ | Methyl carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[10]
Key FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methyl C-H |
| ~1620 | C=N stretch | Thiazole ring |
| ~1580, ~1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Phenolic C-O |
| ~700 | C-S stretch | Thiazole ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
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Technique: Electrospray Ionization (ESI-MS) is recommended.
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Expected Result: The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
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Calculated m/z for [C₈H₇NOS + H]⁺: 166.03.
Conclusion and Outlook
This guide provides a robust and scientifically grounded framework for the . The outlined multi-step synthesis is based on established, reliable chemical transformations. The detailed characterization plan, employing a suite of modern analytical techniques, provides a clear pathway for verifying the structure and purity of the final product. Mastery of these protocols will empower researchers in medicinal chemistry and drug development to confidently produce and validate this and other valuable benzothiazole derivatives for further biological investigation.
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.). Taylor & Francis Online.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (n.d.). PubMed.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI.
- Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. (2023).
- Synthesis and Cyclization of Benzothiazole: Review. (n.d.).
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). Royal Society of Chemistry.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Application Notes and Protocols for the Characterization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol. (2025). BenchChem.
- Spectroscopic and Synthetic Profile of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Technical Overview. (2025). BenchChem.
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.).
- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). IJRAR.
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